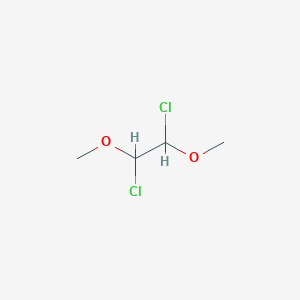

1,2-Dichloro-1,2-dimethoxyethane

Description

1,2-Dichloro-1,2-dimethoxyethane (C₄H₈Cl₂O₂) is a chloroether derivative featuring two chlorine atoms and two methoxy (-OCH₃) groups symmetrically substituted on adjacent carbons of an ethane backbone. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of alkoxyacetylenes and chloroethylene derivatives . Key characteristics include:

Properties

IUPAC Name |

1,2-dichloro-1,2-dimethoxyethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Cl2O2/c1-7-3(5)4(6)8-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVRLVRWGJUVLQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(OC)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00495856 | |

| Record name | 1,2-Dichloro-1,2-dimethoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00495856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65611-10-1 | |

| Record name | 1,2-Dichloro-1,2-dimethoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00495856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dichloro-1,2-dimethoxyethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dichloro-1,2-dimethoxyethane can be synthesized through the reaction of ethylene glycol monomethyl ether with thionyl chloride. The reaction typically involves refluxing the ethylene glycol monomethyl ether with thionyl chloride, resulting in the formation of 1,2-dichloro-1,2-dimethoxyethane along with the release of sulfur dioxide and hydrogen chloride gases.

Industrial Production Methods: Industrial production of 1,2-dichloro-1,2-dimethoxyethane may involve the chlorination of dimethoxyethane in the presence of a suitable catalyst. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also involve purification steps such as distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 1,2-Dichloro-1,2-dimethoxyethane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of 1,2-dimethoxyethanol.

Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds, such as 1,2-dimethoxyacetaldehyde.

Reduction Reactions: Reduction of 1,2-dichloro-1,2-dimethoxyethane can yield 1,2-dimethoxyethane.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles like hydroxide ions or amines under basic conditions.

Oxidation Reactions: Often carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: Commonly use reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Substitution: 1,2-Dimethoxyethanol

Oxidation: 1,2-Dimethoxyacetaldehyde

Reduction: 1,2-Dimethoxyethane

Scientific Research Applications

1,2-Dichloro-1,2-dimethoxyethane has several applications in scientific research:

Chemistry: Used as a solvent and reagent in organic synthesis, particularly in reactions requiring a chlorinated ether.

Biology: Investigated for its potential use in biochemical assays and as a reagent in the synthesis of biologically active compounds.

Medicine: Explored for its potential use in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism by which 1,2-dichloro-1,2-dimethoxyethane exerts its effects involves its ability to undergo nucleophilic substitution reactions. The chlorine atoms in the compound are susceptible to attack by nucleophiles, leading to the formation of various substituted products. The compound’s reactivity is influenced by the electron-withdrawing effect of the chlorine atoms, which makes the carbon atoms more electrophilic and thus more reactive towards nucleophiles.

Comparison with Similar Compounds

1,2-Dichloroethane (C₂H₄Cl₂)

- Structure : Simplest dichloroethane without methoxy groups.

- Physical Properties :

- Applications : Industrial solvent and precursor to vinyl chloride .

- Toxicity: Classified as carcinogenic and requires strict handling protocols .

- Key Difference : Lacking methoxy groups, 1,2-dichloroethane is more volatile and less polar than 1,2-dichloro-1,2-dimethoxyethane.

1,2-Dimethoxyethane (C₄H₁₀O₂)

1,2-Dichloro-1,2-difluoroethane (C₂H₂Cl₂F₂)

- Structure : Ethane with two chlorine and two fluorine atoms.

- Physical Properties: Molecular Weight: 134.93 g/mol Boiling Point: Not explicitly reported, but fluorine substitution likely lowers boiling point relative to chlorine analogs.

1,2-Di-tert-butoxy-1,2-dichloroethane (C₆H₁₂Cl₂O₂)

- Structure : Ethane with two tert-butoxy (-OC(CH₃)₃) and two chlorine groups.

- Synthesis : Derived from trans-2,3-dichloro-1,4-dioxane via substitution reactions .

- Key Difference : Bulky tert-butoxy groups confer steric hindrance, reducing reactivity in nucleophilic substitutions compared to the methoxy analog.

Data Tables

Table 1: Physical Properties of Selected Compounds

Table 2: Reactivity Comparison

| Compound | Reactivity in Dehydrohalogenation | Steric Hindrance | Polar Solubility |

|---|---|---|---|

| 1,2-Dichloro-1,2-dimethoxyethane | High (forms chloroethylenes) | Moderate | Moderate (polar) |

| 1,2-Dichloroethane | Low (requires harsh conditions) | Low | Low (non-polar) |

| 1,2-Di-tert-butoxy-1,2-dichloroethane | Low (steric hindrance) | High | Low |

Biological Activity

1,2-Dichloro-1,2-dimethoxyethane (DCDME) is a chemical compound of interest due to its unique structure and properties. It is primarily utilized in organic synthesis and as a solvent. Understanding its biological activity is crucial for assessing its safety and potential applications in various fields, including medicinal chemistry and environmental science.

DCDME is characterized by the following chemical properties:

- Molecular Formula : CHClO

- Molecular Weight : 167.01 g/mol

- Boiling Point : Approximately 185 °C

- Solubility : Slightly soluble in water; miscible with organic solvents.

Biological Activity Overview

The biological activity of DCDME has been studied primarily in terms of its toxicity and potential therapeutic effects. Below are key findings from various studies:

Toxicity

- Acute Toxicity : DCDME exhibits moderate toxicity upon ingestion or inhalation. It can cause irritation to the eyes and skin, leading to symptoms such as nausea and vomiting .

- Metabolism : The compound is metabolized into various byproducts, including 2-methoxyacetic acid, which has been linked to reproductive toxicity in animal studies.

Case Studies

Several case studies have explored the biological implications of DCDME:

- Study on Reproductive Toxicity : In a study involving rodent models, exposure to DCDME resulted in significant reproductive toxicity, highlighting the compound's potential hazards in occupational settings.

- Neurotoxicity Assessment : Research assessing the neurotoxic effects of DCDME indicated that high concentrations could impair cognitive functions and induce neurobehavioral changes in test subjects .

Cytotoxicity

DCDME has been evaluated for its cytotoxic properties against various cancer cell lines. The following table summarizes relevant findings:

| Cell Line | IC (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 25.0 | |

| HeLa (Cervical Cancer) | 15.0 | |

| A549 (Lung Cancer) | 20.0 |

These results indicate that DCDME has varying degrees of cytotoxicity across different cancer cell lines, suggesting potential as a lead compound in anticancer drug development.

The mechanism through which DCDME exerts its biological effects appears to involve:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.